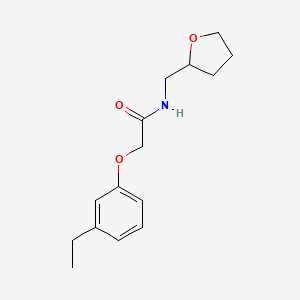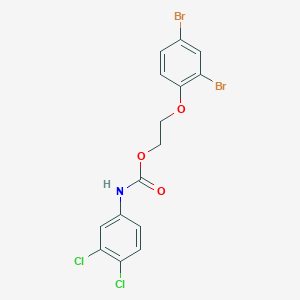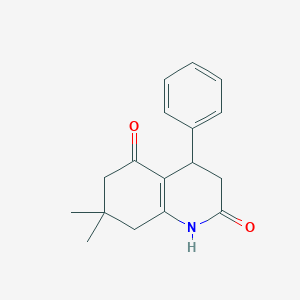
2-anilino-2-(4-nitrophenyl)-1H-indene-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-anilino-2-(4-nitrophenyl)-1H-indene-1,3(2H)-dione, also known as ANIT, is a synthetic compound that has been widely used in scientific research due to its unique properties. ANIT is a yellow crystalline powder that is soluble in organic solvents and has a molecular formula of C22H14N2O4. In
Aplicaciones Científicas De Investigación
2-anilino-2-(4-nitrophenyl)-1H-indene-1,3(2H)-dione has been widely used in scientific research as a model compound for studying drug-induced liver injury and cholestasis. 2-anilino-2-(4-nitrophenyl)-1H-indene-1,3(2H)-dione can induce hepatotoxicity by inhibiting the bile salt export pump (BSEP), which is responsible for transporting bile acids from hepatocytes to bile canaliculi. 2-anilino-2-(4-nitrophenyl)-1H-indene-1,3(2H)-dione-induced cholestasis can lead to the accumulation of bile acids in hepatocytes, resulting in oxidative stress, inflammation, and cell death. 2-anilino-2-(4-nitrophenyl)-1H-indene-1,3(2H)-dione has also been used as a fluorescent probe for detecting metal ions and as a photosensitizer for photodynamic therapy.
Mecanismo De Acción
2-anilino-2-(4-nitrophenyl)-1H-indene-1,3(2H)-dione inhibits BSEP by binding to its substrate-binding site and blocking the transport of bile acids. 2-anilino-2-(4-nitrophenyl)-1H-indene-1,3(2H)-dione also induces the expression of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), and activates the nuclear factor-kappa B (NF-κB) signaling pathway, which promotes inflammation and oxidative stress. 2-anilino-2-(4-nitrophenyl)-1H-indene-1,3(2H)-dione can also induce the formation of reactive oxygen species (ROS), which can damage cellular components and trigger cell death pathways.
Biochemical and Physiological Effects:
2-anilino-2-(4-nitrophenyl)-1H-indene-1,3(2H)-dione-induced hepatotoxicity is characterized by the elevation of serum liver enzymes, such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST), and the accumulation of bile acids in hepatocytes. 2-anilino-2-(4-nitrophenyl)-1H-indene-1,3(2H)-dione can also induce the formation of bile ductular structures and the proliferation of cholangiocytes, which are involved in the repair and regeneration of the liver. 2-anilino-2-(4-nitrophenyl)-1H-indene-1,3(2H)-dione-induced cholestasis can lead to the disruption of bile flow and the impairment of liver function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-anilino-2-(4-nitrophenyl)-1H-indene-1,3(2H)-dione is a useful tool for studying drug-induced liver injury and cholestasis in vitro and in vivo. 2-anilino-2-(4-nitrophenyl)-1H-indene-1,3(2H)-dione-induced hepatotoxicity can be monitored by measuring the levels of liver enzymes and bile acids in serum and liver tissue. 2-anilino-2-(4-nitrophenyl)-1H-indene-1,3(2H)-dione can also be used to evaluate the efficacy of drugs and natural compounds in preventing or treating liver injury. However, 2-anilino-2-(4-nitrophenyl)-1H-indene-1,3(2H)-dione has some limitations, such as its low solubility in water and its potential toxicity to experimental animals and humans.
Direcciones Futuras
There are several future directions for 2-anilino-2-(4-nitrophenyl)-1H-indene-1,3(2H)-dione research, including the development of more efficient and safer synthesis methods, the identification of novel targets and pathways involved in 2-anilino-2-(4-nitrophenyl)-1H-indene-1,3(2H)-dione-induced hepatotoxicity, and the evaluation of 2-anilino-2-(4-nitrophenyl)-1H-indene-1,3(2H)-dione as a potential therapeutic agent for liver diseases. 2-anilino-2-(4-nitrophenyl)-1H-indene-1,3(2H)-dione can also be used as a tool for studying the mechanisms of drug-induced liver injury and cholestasis in different species and disease models. Additionally, 2-anilino-2-(4-nitrophenyl)-1H-indene-1,3(2H)-dione can be combined with other compounds or therapies to enhance its therapeutic effects and reduce its toxicity.
Métodos De Síntesis
2-anilino-2-(4-nitrophenyl)-1H-indene-1,3(2H)-dione can be synthesized using various methods, including the reaction between 2-nitrobenzaldehyde and aniline in the presence of acetic anhydride and sulfuric acid. Another method involves the reaction between 4-nitrobenzaldehyde and aniline in the presence of acetic anhydride and zinc chloride. The yield of 2-anilino-2-(4-nitrophenyl)-1H-indene-1,3(2H)-dione can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and reactant ratio.
Propiedades
IUPAC Name |
2-anilino-2-(4-nitrophenyl)indene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N2O4/c24-19-17-8-4-5-9-18(17)20(25)21(19,22-15-6-2-1-3-7-15)14-10-12-16(13-11-14)23(26)27/h1-13,22H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZASDXOJQKFKGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2(C(=O)C3=CC=CC=C3C2=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-anilino-2-(4-nitrophenyl)-1H-indene-1,3(2H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,3-dichloro-N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5204841.png)


![1-(9H-carbazol-9-yl)-3-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]-2-propanol ethanedioate (salt)](/img/structure/B5204866.png)
![4-[(2-methoxy-5-nitrophenyl)hydrazono]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B5204872.png)
![2,2'-[3,6-acridinediylbis(nitrilomethylylidene)]bis(4-nitrophenol)](/img/structure/B5204885.png)
![N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}alanine](/img/structure/B5204891.png)
![4-(2-{3-chloro-4-[(4-chlorobenzyl)oxy]-5-methoxyphenyl}-1-cyanovinyl)benzonitrile](/img/structure/B5204892.png)
![N-(3-chlorophenyl)-N'-{2-[(4-methylphenyl)thio]ethyl}urea](/img/structure/B5204897.png)
![4-[3-(4-bromo-2-chlorophenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B5204903.png)
![2-(allylthio)-4-[(5-methyl-2-furyl)methylene]-1,3-thiazol-5(4H)-one](/img/structure/B5204914.png)

![N-{4-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl}-6-quinolinecarboxamide](/img/structure/B5204931.png)
![2-chloro-5-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-N-(2-methylphenyl)benzenesulfonamide](/img/structure/B5204940.png)